Diacetyl-L-Weinsäure

Übersicht

Beschreibung

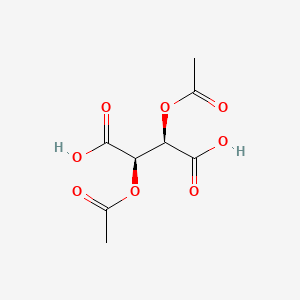

Diacetyl-l-tartaric acid, also known as 2,3-bis(acetyloxy)butanedioic acid, is a derivative of tartaric acid . It has a molecular formula of C8H10O8 and an average mass of 234.160 Da . It is used in the form of DATEM (diacetyl tartaric acid ester of mono- and diglycerides, also E472e), an emulsifier primarily used in baking to strengthen the gluten network in dough .

Synthesis Analysis

Diacetyl-l-tartaric acid can be synthesized from L-tartaric acid . The exact synthesis process involves the reaction of diacetyl tartaric anhydride with mono- and diglycerides derived from edible sources .

Molecular Structure Analysis

The molecular structure of Diacetyl-l-tartaric acid consists of 8 carbon atoms, 10 hydrogen atoms, and 8 oxygen atoms . It has several freely rotating bonds and two hydrogen bond donors .

Chemical Reactions Analysis

Diacetyl-l-tartaric acid is used in various chromatographic separation methods such as HPLC, GC, and TLC . It also reacts with alkanoamines in aprotic medium containing trichloroacetic acid and produces tartaric acid monoesters .

Physical and Chemical Properties Analysis

Diacetyl-l-tartaric acid has a density of 1.5±0.1 g/cm3, a boiling point of 398.9±42.0 °C at 760 mmHg, and a flash point of 159.4±21.4 °C . It has a polar surface area of 127 Å2 and a molar volume of 157.6±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Chirale Trennung von Aminosäuren und Pharmazeutika

Diacetyl-L-Weinsäure: wird häufig für die chirale Trennung von Aminosäuren und pharmazeutischen Verbindungen verwendet. Sie dient als chirales Derivatisierungsmittel, das die Trennung von Enantiomeren ermöglicht, indem Diastereomere gebildet werden, die mit chromatographischen Techniken getrennt werden können . Diese Anwendung ist in der pharmazeutischen Industrie von entscheidender Bedeutung, da die Aktivität von Medikamenten stark von der Chiralität der Verbindungen abhängen kann.

Synthese von chiralen Amphiphilen

Forscher haben neuartige Weinsäure-basierte diastereomere chirale Amphiphilen synthetisiert, die auf ihre einzigartigen Eigenschaften wie kritische Mizellenkonzentration und mizellares Wachstum untersucht werden . Diese Amphiphilen haben potenzielle Anwendungen in Medikamententrägersystemen und der Herstellung von Nanostrukturen für medizinische Zwecke.

Optische und elektronische Anwendungen

This compound: Derivate werden aufgrund ihrer nichtlinearen optischen (NLO) Eigenschaften untersucht, die vielversprechend für photonische und optoelektronische Anwendungen sind. Dazu gehören die Entwicklung effizienter Materialien für die optische Frequenzverdopplung (SHG), Leuchtdioden (LEDs), Biomarker, Solarzellen und Sensoren . Die NLO-Eigenschaften sind für den Fortschritt von Technologien in den Kommunikations- und Energiesektoren unerlässlich.

HPLC-Derivatisierungsreagenz

In der analytischen Chemie wird This compound als HPLC-Derivatisierungsreagenz für die UV/Vis-Detektion eingesetzt. Diese Anwendung ist besonders wichtig für die Analyse komplexer Gemische, bei denen eine präzise Detektion und Quantifizierung von Komponenten erforderlich ist .

Enantioselektive Synthese

Die Verbindung spielt eine bedeutende Rolle bei der enantioselektiven Synthese chiraler Moleküle. Sie wird als Ausgangsmaterial oder Katalysator in verschiedenen synthetischen Wegen verwendet, um enantiomerenreine Substanzen herzustellen, die für die Herstellung von Medikamenten mit spezifischen biologischen Aktivitäten unerlässlich sind .

Wirkmechanismus

Target of Action

Diacetyl-l-tartaric acid primarily targets amino alcohols . It is mainly employed as a reagent for the chiral derivatization of these amino alcohols .

Mode of Action

Diacetyl-l-tartaric acid interacts with its targets, the amino alcohols, in an aprotic medium containing trichloroacetic acid . This interaction results in the production of tartaric acid monoesters .

Biochemical Pathways

The biochemical pathway affected by Diacetyl-l-tartaric acid involves the conversion of amino alcohols into tartaric acid monoesters

Result of Action

The primary molecular effect of Diacetyl-l-tartaric acid’s action is the production of tartaric acid monoesters from amino alcohols

Action Environment

The action, efficacy, and stability of Diacetyl-l-tartaric acid are influenced by environmental factors such as the medium in which the reaction takes place, the presence of trichloroacetic acid, and the concentration of the amino alcohol target

Safety and Hazards

Zukünftige Richtungen

Tartaric acid and its derivatives, including Diacetyl-l-tartaric acid, have played a significant role in the evolution of stereochemistry and the development of enantioseparation techniques . There is an ever-increasing demand for the development of new methods of enantioseparation, which could potentially involve Diacetyl-l-tartaric acid .

Biochemische Analyse

Biochemical Properties

Diacetyl-l-tartaric acid interacts with various biomolecules in biochemical reactions. It plays a significant role in the evolution of stereochemistry and in the development of enantioseparation techniques . The compound’s chiral properties are crucial in the separation and independent evaluation of individual enantiomers of chiral drugs .

Cellular Effects

The cellular effects of Diacetyl-l-tartaric acid are not fully understood due to limited research. It is known that the compound’s chiral properties can influence cellular processes. For instance, the different bioactivities of individual enantiomers of chiral drugs, which Diacetyl-l-tartaric acid can help separate, often have different pharmacological activities and can also vary in their toxicity and undesirable side-effects .

Molecular Mechanism

The molecular mechanism of Diacetyl-l-tartaric acid primarily involves its interaction with other chiral molecules. Its role in the development of enantioseparation techniques suggests that it can interact with biomolecules, potentially influencing enzyme activation or inhibition, and changes in gene expression .

Metabolic Pathways

Diacetyl-l-tartaric acid is involved in the metabolic pathways of tartaric acid. Tartaric acid is a product of the catabolism of ascorbic acid (vitamin C) in some higher plants, including Vitis vinifera L

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-diacetyloxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNISEZBAYYIQFB-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]([C@H](C(=O)O)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51591-38-9 | |

| Record name | Diacetyltartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51591-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetyl-L-tartaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051591389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [R(R*,R*)]-2,3-bis(acetoxy)succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYL-L-TARTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSJ8N03NO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1586433.png)

![[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1586446.png)